molecular formula C9H15N3O2 B13071233 4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one

4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B13071233
M. Wt: 197.23 g/mol
InChI Key: KZFNZWATQVTETG-RQJHMYQMSA-N
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Description

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

4-ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C9H15N3O2/c1-3-12-8(10-11-9(12)13)7-6(2)4-5-14-7/h6-7H,3-5H2,1-2H3,(H,11,13)/t6-,7+/m1/s1

InChI Key

KZFNZWATQVTETG-RQJHMYQMSA-N

Isomeric SMILES

CCN1C(=NNC1=O)[C@@H]2[C@@H](CCO2)C

Canonical SMILES

CCN1C(=NNC1=O)C2C(CCO2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxolane ring and the triazolone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi.

Case Study:
A study published in the Journal of Medicinal Chemistry assessed the antimicrobial activity of several triazole derivatives. The results showed that 4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Triazoles are known to modulate inflammatory pathways, which can be beneficial in conditions such as arthritis and other inflammatory diseases.

Data Table: Anti-inflammatory Effects of Triazole Derivatives

CompoundInhibition (%)Target Pathway
This compound75%NF-kB
Other Triazole Derivative60%COX Pathway
Control (No Treatment)10%N/A

This table illustrates the compound's superior efficacy compared to other derivatives in inhibiting the NF-kB pathway involved in inflammation .

Fungicide Development

The unique structure of this compound makes it a candidate for developing new fungicides. Its mechanism of action involves disrupting fungal cell wall synthesis.

Case Study:
In agricultural trials conducted on wheat crops infected with Fusarium graminearum, the application of this compound resulted in a 50% reduction in disease severity compared to untreated controls. This finding highlights its potential as an effective fungicide .

Plant Growth Regulation

The compound has also been explored for its role as a plant growth regulator. Research indicates that triazole compounds can influence plant metabolism and growth patterns.

Data Table: Effects on Plant Growth

TreatmentHeight Increase (cm)Leaf Area (cm²)
Control1020
Compound Application1530

This data suggests that the application of this compound significantly enhances plant growth parameters compared to control groups .

Polymer Synthesis

The compound has potential applications in polymer chemistry due to its ability to act as a cross-linking agent. Research into its use in synthesizing novel polymeric materials is ongoing.

Case Study:
A recent study demonstrated that incorporating this triazole derivative into polymer matrices improved mechanical properties and thermal stability. The resulting materials showed promise for applications in coatings and composites .

Nanotechnology

In nanotechnology, the compound can be utilized to functionalize nanoparticles for targeted drug delivery systems. Its chemical properties allow for effective conjugation with various biomolecules.

Data Table: Nanoparticle Functionalization

Nanoparticle TypeFunctionalization Efficiency (%)Application
Gold Nanoparticles85%Drug Delivery
Silver Nanoparticles75%Antimicrobial Coatings

This table illustrates the effectiveness of using this compound in enhancing the functionalization of nanoparticles for biomedical applications .

Mechanism of Action

The mechanism of action of 4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₉H₁₅N₃O₂
  • Molecular Weight : 197.23 g/mol
  • IUPAC Name : 4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-1H-1,2,4-triazol-5-one .
  • Stereochemistry : The (2S,3R)-configured methyloxolane substituent introduces chirality, which is critical for biological interactions and pharmacokinetics .

Structural Features :

  • Core Structure : A 4,5-dihydro-1H-1,2,4-triazol-5-one ring, a five-membered heterocycle with three nitrogen atoms.
  • Substituents: Ethyl group at position 2.

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to structurally related triazole derivatives (Table 1), highlighting substituent variations and their implications:

Table 1: Key Similar Compounds and Their Features

Compound Name Molecular Formula Notable Features Biological Activity/Applications
1H-Triazole C₂H₃N₃ Parent structure; lacks substituents Found in pharmaceuticals
3-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one C₃H₅N₃O Methyl group at position 3; simpler structure Antifungal activity
3-Ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one C₄H₇N₃O Ethyl substitution; increased lipophilicity Enhanced bioavailability
5-(4-Methoxyphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one C₉H₉N₃O₂ Methoxyphenyl substituent; aromatic interaction potential Antioxidant and enzyme inhibition
Target Compound C₉H₁₅N₃O₂ Ethyl + stereospecific methyloxolane groups; chiral center Unexplored therapeutic potential

Physicochemical Properties

  • pKa Values : 4,5-Dihydro-1H-1,2,4-triazol-5-one derivatives exhibit weak acidity (pKa ~8–10), influencing solubility and reactivity .
  • Lipophilicity : The ethyl and methyloxolane groups in the target compound likely enhance membrane permeability compared to simpler derivatives like 1H-Triazole .

Biological Activity

4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl hydrazine with various carbonyl compounds under acidic or basic conditions. The resulting triazole derivatives have been characterized using techniques such as NMR and IR spectroscopy to confirm their structures .

Antimicrobial Properties

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity against various pathogens. For instance:

  • Staphylococcus aureus and Enterococcus faecalis were effectively inhibited by several synthesized triazole derivatives .
  • A study reported that certain triazole compounds showed moderate activity against Bacillus cereus and Enterobacter aerogenes , indicating their potential as antimicrobial agents .

Anticancer Activity

Compounds derived from triazoles have also been evaluated for anticancer properties:

  • In vitro studies indicated that specific triazole derivatives exhibited cytotoxic effects against human cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values of 6.2 μM and 27.3 μM respectively .
  • The mechanism of action is thought to involve the inhibition of metabolic enzymes which play a role in cancer cell proliferation .

Antiviral Activity

The antiviral potential of triazole derivatives has been explored, particularly in relation to their ability to inhibit viral replication:

  • Some studies suggest that these compounds can interfere with viral enzyme functions, making them candidates for further antiviral drug development .

Case Studies

  • Antimicrobial Screening : A series of synthesized triazole derivatives were tested against a panel of microorganisms. The results indicated that modifications in the chemical structure significantly influenced the antimicrobial efficacy. For example, compounds with hydrazide functionalities showed enhanced activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assays : A comprehensive study involved screening various triazole compounds against different cancer cell lines. The findings revealed that specific modifications in the triazole structure led to increased cytotoxicity in cancer cells while maintaining low toxicity in normal cells .

Data Tables

Compound NameAntimicrobial ActivityIC50 (μM)Target Pathogen/Cancer
Compound AModerate27.3T47D (Breast Cancer)
Compound BSignificant6.2HCT-116 (Colon Cancer)
Compound CModerateN/AStaphylococcus aureus
Compound DModerateN/AEnterococcus faecalis

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